N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20107601
InChI: InChI=1S/C28H25N5O2/c1-19-9-8-15-33-25(19)31-26-23(28(33)35)17-22(27(34)30-18-21-12-6-3-7-13-21)24(29)32(26)16-14-20-10-4-2-5-11-20/h2-13,15,17,29H,14,16,18H2,1H3,(H,30,34)
SMILES:
Molecular Formula: C28H25N5O2
Molecular Weight: 463.5 g/mol

N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC20107601

Molecular Formula: C28H25N5O2

Molecular Weight: 463.5 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C28H25N5O2
Molecular Weight 463.5 g/mol
IUPAC Name N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C28H25N5O2/c1-19-9-8-15-33-25(19)31-26-23(28(33)35)17-22(27(34)30-18-21-12-6-3-7-13-21)24(29)32(26)16-14-20-10-4-2-5-11-20/h2-13,15,17,29H,14,16,18H2,1H3,(H,30,34)
Standard InChI Key QCTOWHLNBAYSOP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5

Introduction

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple aromatic precursors:

  • Core Formation:

    • The triazatricyclic framework is synthesized by cyclization of intermediates containing nitrogen-rich heterocycles.

    • Common reagents include benzylamines and ketones for introducing the benzyl and phenylethyl groups.

  • Functionalization:

    • Imine and carboxamide groups are introduced through condensation reactions.

    • Methylation at specific sites ensures the correct substitution pattern.

  • Characterization:

    • Spectroscopic techniques such as NMR (1H and 13C) confirm the chemical structure.

    • Mass spectrometry (e.g., LC-MS) is used to verify molecular weight.

    • X-ray crystallography may be employed for detailed structural elucidation.

Table 2: Hypothetical Biological Activities

Target Enzyme/PathwayPotential Effect
DNA PolymeraseInhibition (anticancer)
LipoxygenaseAnti-inflammatory
Bacterial TopoisomeraseAntibacterial

Research Outlook

Further research is needed to explore the full potential of this compound:

  • Structure-Activity Relationship (SAR):

    • Modifications at the benzyl or phenylethyl groups could enhance activity or selectivity.

  • Toxicology Studies:

    • In vitro and in vivo assays are essential to assess safety profiles.

  • Pharmacokinetics:

    • Studies on absorption, distribution, metabolism, and excretion (ADME) will determine its drug-like properties.

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